An In-depth Technical Guide to 4-Chloro-2,6-diphenylpyrimidine (CAS Number: 29509-91-9)
An In-depth Technical Guide to 4-Chloro-2,6-diphenylpyrimidine (CAS Number: 29509-91-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2,6-diphenylpyrimidine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, synthesis methodologies, and explores its applications as a key intermediate in the development of novel therapeutic agents and functional materials.
Chemical and Physical Properties
4-Chloro-2,6-diphenylpyrimidine is a crystalline solid at room temperature. Its core structure consists of a pyrimidine ring substituted with two phenyl groups and a reactive chlorine atom, making it an attractive scaffold for further chemical modifications.
| Property | Value | Reference |
| CAS Number | 29509-91-9 | [1] |
| Molecular Formula | C₁₆H₁₁ClN₂ | [1] |
| Molecular Weight | 266.72 g/mol | [1] |
| Melting Point | 104-105 °C | [2] |
| Boiling Point | 339.2 °C | [3] |
| Density | 1.221 g/cm³ | [3] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥98% | [1] |
Synthesis of 4-Chloro-2,6-diphenylpyrimidine
The primary synthetic route to 4-Chloro-2,6-diphenylpyrimidine is through a palladium-catalyzed Suzuki cross-coupling reaction. This method offers high yields and good functional group tolerance. Below are two detailed experimental protocols.
Experimental Protocol 1: Suzuki Coupling with Phenylboronic Acid Pinacol Ester
This protocol describes the synthesis of 4-Chloro-2,6-diphenylpyrimidine from 2,4,6-trichloropyrimidine and a phenylboronic acid derivative.[4]
Materials:
-
2,4,6-Trichloropyrimidine
-
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
To a reaction flask, add 2,4,6-trichloropyrimidine (10 g, 54.5 mmol), (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (22.3 g, 109 mmol), and tetrakis(triphenylphosphine)palladium(0) (3.8 g, 3.27 mmol).
-
Add a solvent mixture of THF (240 mL) and water (120 mL).
-
Add potassium carbonate (45.2 g) to the mixture.
-
Heat the reaction mixture to 90 °C and stir.
-
Monitor the reaction progress until completion.
-
Cool the reaction mixture and perform an extraction with dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography and recrystallization to obtain 4-Chloro-2,6-diphenylpyrimidine.
A reported yield for this method is 65%.[4]
Experimental Protocol 2: General Suzuki Coupling with Phenylboronic Acid
This protocol provides a general guideline for the Suzuki coupling of a chloropyrimidine with a phenylboronic acid.[5]
Materials:
-
A suitable chloropyrimidine starting material
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Water and brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the chloropyrimidine (1.0 eq), phenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-110 °C and stir for 2 to 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography.
A yield of 75% has been reported for a similar synthesis.[4]
Applications in Research and Drug Development
4-Chloro-2,6-diphenylpyrimidine is a versatile building block in the synthesis of a variety of heterocyclic compounds. Its stable pyrimidine core and reactive chloro group make it a valuable intermediate for developing active pharmaceutical ingredients (APIs).[3]
-
Kinase Inhibitors: The diphenylpyrimidine scaffold is a known "hinge-binding" motif that can competitively inhibit the ATP-binding site of kinases. This makes 4-Chloro-2,6-diphenylpyrimidine a key intermediate in the development of kinase inhibitors for cancer therapy.[3][6]
-
Anti-inflammatory Agents: Pyrimidine derivatives have shown potent anti-inflammatory effects, often by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes.[7]
-
Antiviral Agents: The pyrimidine scaffold is present in many antiviral drugs. While direct antiviral data for 4-Chloro-2,6-diphenylpyrimidine is limited, its derivatives are being explored for antiviral applications.[8]
-
Agrochemicals: The aromatic and heterocyclic structure of this compound enhances bioactivity, making it useful in the design of novel pesticides.[3]
Biological Activity of Diphenylpyrimidine Derivatives
| Derivative Class | Target | Biological Activity | Reference |
| Propargyl-containing 4,6-diphenylpyrimidines | Monoamine Oxidase A (MAO-A) | Potent inhibition (IC₅₀ = 18.34 ± 0.38 nM for the most potent derivative) | [9] |
| Propargyl-containing 4,6-diphenylpyrimidines | Acetylcholinesterase (AChE) | Potent inhibition (IC₅₀ = 9.54 ± 0.07 nM for the most potent derivative) | [9] |
| A specific diphenylpyrimidine derivative (15b) | Histone Deacetylase 6 (HDAC6) | Selective inhibition, leading to anti-inflammatory effects | [3] |
Experimental Protocol: Cell Viability (MTT) Assay
To evaluate the cytotoxic potential of 4-Chloro-2,6-diphenylpyrimidine or its derivatives, a standard MTT assay can be performed. This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.[4]
Materials:
-
Human cancer cell line (e.g., HeLa)
-
4-Chloro-2,6-diphenylpyrimidine (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway Modulation by a Diphenylpyrimidine Derivative
While the specific signaling pathways modulated by 4-Chloro-2,6-diphenylpyrimidine have not been extensively characterized, a related diphenylpyrimidine derivative has been identified as a novel HDAC6 inhibitor. This compound has been shown to alleviate atopic dermatitis through its anti-inflammatory effects, which are facilitated via the TLR4/MAPK, STAT3, and NF-κB signaling pathways.[3]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. The diphenylpyrimidine derivative as a novel HDAC6 inhibitor alleviates atopic dermatitis through anti-inflammatory effects facilitated via TLR4/MAPK, STAT3 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
